molecular formula C9H5FN2O3 B2775155 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1260877-39-1

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B2775155
CAS No.: 1260877-39-1
M. Wt: 208.148
InChI Key: ZIZDDGDNLWJZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, reduced derivatives, and oxidized forms.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets . This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZDDGDNLWJZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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